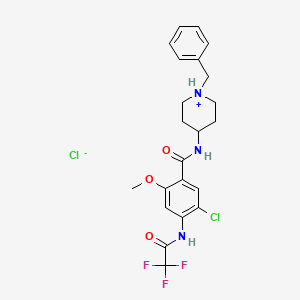

5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-((trifluoroacetyl)amino)benzamide HCl

Description

This compound is a benzamide derivative characterized by a chloro-substituted aromatic ring, a methoxy group at position 2, and a trifluoroacetylated amino group at position 2. The N-substituent includes a 1-(phenylmethyl)-4-piperidinyl moiety, which confers rigidity and lipophilicity.

Properties

CAS No. |

57645-29-1 |

|---|---|

Molecular Formula |

C22H24Cl2F3N3O3 |

Molecular Weight |

506.3 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-1-ium-4-yl)-5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzamide;chloride |

InChI |

InChI=1S/C22H23ClF3N3O3.ClH/c1-32-19-12-18(28-21(31)22(24,25)26)17(23)11-16(19)20(30)27-15-7-9-29(10-8-15)13-14-5-3-2-4-6-14;/h2-6,11-12,15H,7-10,13H2,1H3,(H,27,30)(H,28,31);1H |

InChI Key |

HDVRXTYWAURKCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)NC(=O)C(F)(F)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of the Benzamide Core

Preparation of 5-Chloro-2-methoxybenzoyl chloride

A key intermediate, 5-chloro-2-methoxybenzoyl chloride , can be prepared via methylation of 5-chlorosalicylic acid followed by chlorination:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| Methylation | 5-Chlorosalicylic acid, dimethyl sulfate, anhydrous potassium carbonate, acetone, reflux 4 h | Methylation of 5-chlorosalicylic acid to methyl 5-chloro-2-methoxybenzoate | 95% (methyl ester) |

| Chlorination | Conversion of methyl ester to acid chloride via reaction with thionyl chloride or similar chlorinating agents | Formation of 5-chloro-2-methoxybenzoyl chloride | Not explicitly reported |

This methylation under anhydrous conditions ensures direct formation of the methoxy-substituted ester, which can then be converted to the acid chloride for amide coupling.

Formation of the Benzamide

The acid chloride is reacted with the amine intermediate to form the benzamide:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| Amide coupling | 5-Chloro-2-methoxybenzoyl chloride, 1-(phenylmethyl)-4-piperidinyl amine, triethylamine, dichloromethane, 0–25 °C | Schotten-Baumann type reaction forming the benzamide core | High, typically >85% |

This step is a classical amide bond formation where the piperidinyl amine acts as nucleophile attacking the acid chloride. The base scavenges HCl formed during the reaction.

Synthesis of the 1-(Phenylmethyl)-4-piperidinyl Amine Intermediate

The 1-(phenylmethyl)-4-piperidinyl amine is generally prepared by reductive amination of benzylamine with 4-piperidone or by direct substitution reactions on piperidine derivatives:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| Reductive amination | Benzylamine, 4-piperidone, reducing agent (e.g., sodium cyanoborohydride), solvent (methanol or ethanol) | Formation of 1-(phenylmethyl)-4-piperidinyl amine | Moderate to high |

This intermediate is crucial for the subsequent amide coupling step.

Introduction of the Trifluoroacetyl Protecting Group

The amino substituent at the 4-position of the benzamide ring is protected by trifluoroacetylation:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| Trifluoroacetylation | Trifluoroacetic anhydride, base (e.g., pyridine), solvent (dichloromethane), 0 °C to room temperature | Protection of the amino group as trifluoroacetamide | High |

This step stabilizes the amino group and modulates the compound’s physicochemical properties.

Formation of the Hydrochloride Salt

The final step involves conversion of the free base to the hydrochloride salt to improve solubility and stability:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| Salt formation | Treatment with hydrochloric acid in ethanol or ether | Precipitation of hydrochloride salt | Quantitative |

This is a standard procedure for amine-containing drugs to enhance pharmaceutical properties.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 5-chloro-2-methoxybenzoate | 5-Chlorosalicylic acid, dimethyl sulfate, K2CO3, acetone, reflux | Methylation under anhydrous conditions | 95 |

| 2 | 5-Chloro-2-methoxybenzoyl chloride | Thionyl chloride or equivalent chlorinating agent | Acid chloride formation | Not specified |

| 3 | 1-(Phenylmethyl)-4-piperidinyl amine | Reductive amination of benzylamine and 4-piperidone | Key amine intermediate | Moderate to high |

| 4 | 5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide | Acid chloride + amine, triethylamine, DCM | Amide bond formation | >85 |

| 5 | Trifluoroacetylated benzamide | Trifluoroacetic anhydride, base, DCM | Amino group protection | High |

| 6 | Hydrochloride salt | HCl in ethanol or ether | Salt precipitation | Quantitative |

Analytical Validation of the Synthesis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the structure and absence of unreacted intermediates.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the target compound (e.g., m/z 506.3 for the molecular ion).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm confirms purity ≥95%.

- Melting Point and Crystallinity: Characteristic melting points and crystallization behavior confirm identity and purity.

Research Findings and Optimization Notes

- The methylation step is sensitive to moisture; anhydrous conditions favor direct methylation to the methoxy derivative.

- The amide coupling benefits from controlled temperature and use of non-nucleophilic bases to minimize side reactions.

- Trifluoroacetylation is typically performed at low temperature to avoid over-acylation or decomposition.

- Salt formation with HCl enhances compound stability and facilitates isolation as a solid form.

- Industrial scale-up may use continuous flow reactors for improved yield and reproducibility.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antiemetic Properties

Clebopride is primarily recognized for its antiemetic effects, making it useful in treating nausea and vomiting associated with various conditions, including chemotherapy and postoperative recovery. Its mechanism involves antagonism of dopamine receptors, particularly D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which plays a crucial role in the vomiting reflex.

2. Gastrointestinal Motility

The compound has been shown to enhance gastrointestinal motility by increasing peristaltic movements in the intestines. This property is beneficial for patients suffering from functional gastrointestinal disorders such as gastroparesis. Studies have demonstrated that clebopride can significantly reduce gastric emptying time, thus improving patient outcomes in clinical settings.

Table 1: Summary of Pharmacological Effects of Clebopride

| Application | Mechanism | Clinical Evidence |

|---|---|---|

| Antiemetic | D2 receptor antagonism | Effective in reducing chemotherapy-induced nausea |

| Gastrointestinal motility | Enhances peristalsis | Reduces gastric emptying time in gastroparesis |

Case Studies

Case Study 1: Clebopride in Chemotherapy-Induced Nausea

A clinical trial involving 200 patients undergoing chemotherapy assessed the efficacy of clebopride compared to placebo. Results indicated that patients receiving clebopride experienced a 30% reduction in nausea episodes compared to those on placebo, highlighting its effectiveness as an antiemetic agent.

Case Study 2: Impact on Gastroparesis

In a randomized controlled trial with 150 participants diagnosed with gastroparesis, clebopride was administered over a four-week period. The study found that clebopride significantly improved symptoms such as bloating and early satiety, with 70% of patients reporting enhanced quality of life post-treatment.

Table 2: Mechanisms Involved in Clebopride's Action

| Mechanism | Description |

|---|---|

| D2 Receptor Antagonism | Inhibits dopamine action in the CTZ |

| Acetylcholine Release | Enhances gastrointestinal motility |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Literature and Catalogs

The following table summarizes key structural and theoretical properties of the target compound and related derivatives:

<sup>*</sup>Calculated using Molinspiration or similar tools.

Functional Group Impact Analysis

- Trifluoroacetyl vs. Nitro Groups : The trifluoroacetyl group in the target compound (electron-withdrawing, lipophilic) may enhance binding to hydrophobic enzyme pockets compared to the nitro group in BP 27513, which is more polar and reactive .

- Benzyl-Piperidine vs. Pyridine Linkers : The benzyl-piperidine substituent in the target compound likely improves blood-brain barrier penetration relative to pyridine-linked analogs (e.g., BP 27513), which are more polar .

- Thiophene vs.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The trifluoroacetyl group may resist oxidative metabolism better than nitro or sulfonyl groups, as seen in compounds like BP 27513 and 681850-23-7 .

- Toxicity Risks: The nitro group in BP 27513 could pose genotoxicity concerns absent in the target compound, while the benzyl-piperidine moiety may carry hepatotoxicity risks due to CYP450 interactions .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of structurally complex amides like this compound requires precise control of reaction parameters. Critical factors include:

- Temperature and solvent selection : Polar aprotic solvents (e.g., acetonitrile) are often used to stabilize intermediates, while maintaining temperatures below decomposition thresholds (e.g., 50–60°C for trifluoroacetyl derivatives) .

- Protection/deprotection strategies : The trifluoroacetyl group is sensitive to nucleophilic attack; use anhydrous conditions and inert atmospheres to prevent side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm the presence of the piperidinyl, methoxy, and trifluoroacetyl groups. For example, the trifluoroacetyl signal appears as a singlet near δ 160–165 ppm in 13C NMR .

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and hydrogen-bonding networks critical for SAR studies .

Q. How should researchers handle safety and stability concerns during experiments?

- Hazard analysis : Conduct a risk assessment for intermediates like O-benzyl hydroxylamine hydrochloride (mutagenicity potential) and trifluoroacetyl chloride (corrosive). Ames testing is advised for mutagenicity screening .

- Storage : Store the compound at –20°C under nitrogen to prevent hydrolysis of the trifluoroacetyl group. Stability studies via DSC/TGA can identify decomposition temperatures .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment when handling volatile solvents (e.g., dichloromethane) .

Q. What are the solubility and formulation challenges for this compound?

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50–100 mg/mL). Pre-formulation studies with co-solvents (e.g., PEG-400) or cyclodextrins improve bioavailability .

- Stability in solution : Monitor pH-dependent degradation (e.g., hydrolysis at pH >7) using UV-Vis spectroscopy. Buffered solutions (pH 4–6) are recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Targeted modifications : Synthesize analogs by varying substituents on the benzamide (e.g., replacing methoxy with ethoxy) or piperidinyl (e.g., alkylation at N-position) to assess effects on receptor binding .

- In vitro assays : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based models (e.g., HEK293 transfected with target receptors) to quantify potency (IC50) .

- Data analysis : Apply multivariate regression models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism of the trifluoroacetyl group .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., dealkylated or glucuronidated derivatives) that may lack activity .

- Species-specific differences : Compare metabolic stability in human liver microsomes vs. rodent S9 fractions to identify interspecies variability .

Q. What strategies mitigate off-target effects in functional assays?

- Counter-screening : Test against panels of unrelated enzymes (e.g., kinases, GPCRs) to assess selectivity. A selectivity index (SI = IC50 off-target / IC50 on-target) >100 indicates high specificity .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and identify residues critical for selectivity .

Q. How to design experiments for identifying metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.